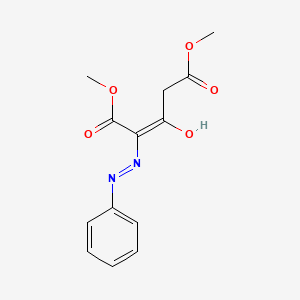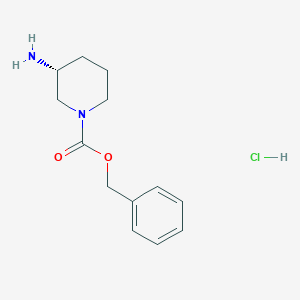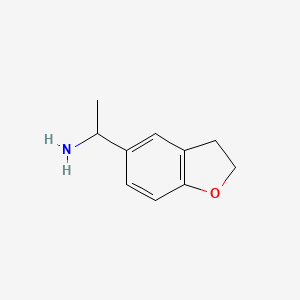
Hydrazinecarboximidamide, 2-((4-chlorophenyl)methylene)-
Übersicht
Beschreibung
Hydrazinecarboximidamide, 2-((4-chlorophenyl)methylene)- is a chemical compound with the molecular formula C8H9ClN4 . It has a molecular weight of 196.64 g/mol. This product is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of Hydrazinecarboximidamide, 2-((4-chlorophenyl)methylene)- consists of a hydrazinecarboximidamide group attached to a 4-chlorophenyl group via a methylene bridge .Physical And Chemical Properties Analysis
Hydrazinecarboximidamide, 2-((4-chlorophenyl)methylene)- has a molecular weight of 196.64 g/mol. Further physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
The compound’s structural features make it an interesting candidate for antimicrobial research. Researchers have explored its potential as an antibacterial and antifungal agent. By inhibiting microbial growth, it could contribute to combating infections caused by bacteria and fungi .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Some studies have investigated whether N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine possesses anti-inflammatory properties. Understanding its effects on inflammatory pathways could lead to novel therapeutic strategies .
Cancer Research
Given the compound’s unique structure, researchers have explored its potential in cancer therapy. Investigating its interactions with cancer cells, mechanisms of action, and potential synergies with existing treatments could provide valuable insights. However, further studies are needed to establish its efficacy and safety .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies suggest that N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine may have neuroprotective properties. Researchers have investigated its impact on neuronal survival, oxidative stress, and neuroinflammation .
Antiviral Potential
Viruses pose significant global health threats. Preliminary research has explored whether this compound exhibits antiviral activity. Investigating its effects on viral replication, entry, and host immune responses could lead to new antiviral drug development .
Metal Ion Chelation
Chelating agents can bind to metal ions, affecting their bioavailability and biological functions. N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine’s structure suggests potential metal ion chelation properties. Researchers have studied its interactions with metal ions (e.g., copper, zinc) and their implications for various physiological processes .
Eigenschaften
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZKWRHTYCCDMP-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879399 | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(4-CHLOROPHENYL)MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarboximidamide, 2-((4-chlorophenyl)methylene)- | |
CAS RN |
132685-68-8, 13308-88-8 | |
| Record name | DE(2-chloro)-4-chloro-icerguastat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132685688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(4-CHLOROPHENYL)MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DE(2-CHLORO)-4-CHLORO-ICERGUASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD3870DZOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



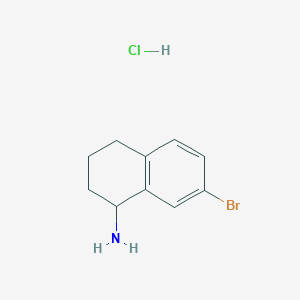
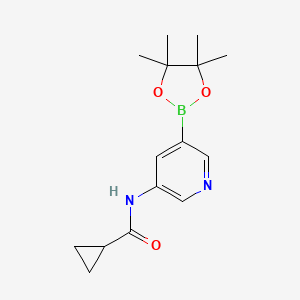
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3032176.png)



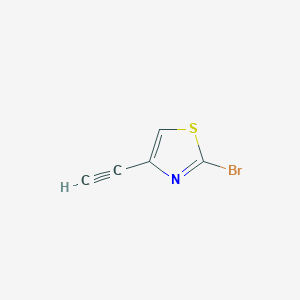

![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)
